6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
CAS No.:
Cat. No.: VC13795519
Molecular Formula: C6H5FN4
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FN4 |
|---|---|
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine |
| Standard InChI | InChI=1S/C6H5FN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10) |
| Standard InChI Key | MIGQNSKJUFZRPM-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(N=C1F)N)N=CN2 |
| Canonical SMILES | C1=C2C(=C(N=C1F)N)N=CN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine (C₆H₅FN₄, MW 152.13 g/mol) features a bicyclic system where the imidazole ring (positions 1-3) fuses with the pyridine moiety (positions 4-6). The fluorine atom at position 6 induces electronic effects that modulate both the compound's reactivity and its intermolecular interactions. X-ray crystallographic analyses of analogous structures reveal planar geometry with bond lengths of 1.32 Å for the C-N bonds in the imidazole ring and 1.39 Å for the pyridine C-C bonds .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅FN₄ | |
| IUPAC Name | 6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine | |
| SMILES | C1=C2C(=C(N=C1F)N)N=CN2 | |
| InChIKey | MIGQNSKJUFZRPM-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 76.7 Ų |
The amino group at position 4 participates in hydrogen bonding networks, while the fluorine atom enhances metabolic stability through reduced oxidative metabolism . Comparative studies with non-fluorinated analogs demonstrate a 30% increase in plasma half-life for the fluorinated derivative in murine models .
Spectroscopic Fingerprints
Advanced characterization techniques provide robust identification markers:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 5.1 Hz, 1H, H-5), 6.75 (br s, 2H, NH₂), 6.32 (d, J = 5.1 Hz, 1H, H-7)
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¹³C NMR: 158.9 (C-F), 151.2 (C-NH₂), 142.3 (imidazole C-2), 128.4-115.7 (pyridine carbons)
Synthetic Methodologies
Post-Functionalization Strategies
Late-stage modifications enable diversification of the core structure:
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Suzuki Coupling: Palladium-catalyzed arylation at position 2 using XPhos ligand system (Pd2(dba)3, Cs2CO3, 120°C)
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Amination: Copper-mediated introduction of secondary amines at position 1 (CuI, L-proline, DMF, 80°C)
Table 2: Optimization of Coupling Reactions
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental determinations reveal:
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logP: 1.2 ± 0.1 (shake flask method)
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Aqueous Solubility: 3.8 mg/mL (pH 7.4 PBS)
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Thermal Stability: Decomposition onset at 215°C (DSC)
The fluorine substitution reduces basicity compared to non-fluorinated analogs (pKa 6.1 vs. 7.3 for the pyridine nitrogen) .
Degradation Pathways
Forced degradation studies identify three primary pathways:
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Hydrolytic: Amine group oxidation to nitroso derivative (pH <3)
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Photolytic: Ring-opening at C-F bond under UV-A irradiation
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Thermal: Dimerization via imidazole nitrogen cross-coupling
Pharmaceutical Applications
Kinase Inhibition Platforms
Structural analogs demonstrate nanomolar activity against:
The fluorine atom improves target residence time 2.4-fold through enhanced hydrophobic pocket interactions.
Antiviral Agent Development
Patent literature discloses derivatives with:
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